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Compound of Interest

(S)-(-)-2-(Boc-amino)-1,5-

pentanediol

Cat. No.: B061154

Compound Name:

An In-Depth Technical Guide to (S)-(-)-2-(Boc-
amino)-1,5-pentanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-2-(Boc-amino)-1,5-pentanediol is a valuable chiral building block extensively utilized in
the synthesis of complex organic molecules, particularly in the field of drug discovery and
development. Its stereodefined center and bifunctional nature, possessing both a protected
amine and two primary hydroxyl groups, make it a versatile synthon for the introduction of
chirality and for further chemical modifications. This technical guide provides a comprehensive
overview of the molecular structure, stereochemistry, physicochemical properties, synthesis,
and characterization of (S)-(-)-2-(Boc-amino)-1,5-pentanediol. Detailed experimental
protocols and spectroscopic data are included to facilitate its practical application in a research
and development setting.

Molecular Structure and Stereochemistry

(S)-(-)-2-(Boc-amino)-1,5-pentanediol, with the CAS Number 162955-48-8, possesses a
defined stereochemistry at the C2 position. The "(S)" designation indicates the absolute
configuration of the chiral center according to the Cahn-Ingold-Prelog priority rules. The "(-)"
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sign in its name refers to its levorotatory nature, meaning it rotates plane-polarized light to the
left. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the primary amine,
preventing its participation in unwanted side reactions during synthetic transformations. The
two primary hydroxyl groups at positions 1 and 5 offer sites for further functionalization.

Molecular Structure of (S)-(-)-2-(Boc-amino)-1,5-pentanediol
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Caption: Molecular Structure of (S)-(-)-2-(Boc-amino)-1,5-pentanediol.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-(-)-2-(Boc-amino)-1,5-pentanediol is
presented in the table below. This data is essential for its handling, storage, and application in
chemical reactions.
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Property Value Reference(s)
CAS Number 162955-48-8 [11[2]
Molecular Formula C10H21NO4 [1][2]
Molecular Weight 219.28 g/mol [11[2]
Appearance White to off-white solid

Melting Point 59-62 °C

[0]20/D -15° (c=1in

Optical Rotation
chloroform)

tert-butyl (S)-(1,5-
IUPAC Name dihydroxypentan-2-

yl)carbamate

(S)-(-)-2-(tert-

Butoxycarbonylamino)-1,5-
Synonyms ] )

pentanediol, Boc-L-2-amino-

1,5-pentanediol

Synthesis

A common and efficient method for the synthesis of (S)-(-)-2-(Boc-amino)-1,5-pentanediol
starts from the readily available and chiral starting material, L-glutamic acid. The synthetic
pathway involves three main steps: diesterification, N-protection with a Boc group, and
subsequent reduction of the diester to the diol.

Experimental Protocol: Synthesis from L-Glutamic Acid

Step 1: Dimethyl L-glutamate hydrochloride Synthesis[3]

e To a stirred suspension of L-glutamic acid (1.0 eq) in methanol (5-10 mL per gram of amino
acid) at 0 °C, slowly add thionyl chloride (1.5-2.0 eq).

o Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours,
monitoring the reaction progress by TLC.
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o After completion, concentrate the reaction mixture under reduced pressure to obtain dimethyl
L-glutamate hydrochloride as a crude oil or solid. This can be used in the next step without
further purification.

Step 2: N-Boc-Dimethyl L-glutamate Synthesis|[3]

e Dissolve the crude dimethyl L-glutamate hydrochloride (1.0 eq) in a suitable solvent such as
dichloromethane (DCM) or a mixture of dioxane and water.

e Cool the solution to 0 °C and add a base, such as triethylamine (2.5-3.0 eq) or sodium
bicarbonate (excess), to neutralize the hydrochloride salt.

» To the stirred solution, add di-tert-butyl dicarbonate (Bocz0) (1.1-1.2 eq) portion-wise or as a
solution in the reaction solvent.

 Allow the reaction to warm to room temperature and stir for 12-24 hours.

 After the reaction is complete (monitored by TLC), perform an aqueous workup. Typically,
this involves washing the organic layer with a weak acid (e.g., 1M HCI or saturated NHa4Cl),
saturated sodium bicarbonate solution, and brine.

» Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure to yield crude N-Boc-dimethyl L-glutamate.

Step 3: Reduction to (S)-(-)-2-(Boc-amino)-1,5-pentanediol

¢ Dissolve the crude N-Boc-dimethyl L-glutamate (1.0 eq) in a dry ethereal solvent such as
tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

e Cool the solution to 0 °C in an ice bath.

» Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAIH4) (2.0-3.0
eq) in THF or sodium borohydride (NaBHa4) (4.0-5.0 eq) in a suitable solvent (e.g.,
THF/methanol mixture), to the stirred solution of the diester. Caution: LiAlHa4 is a highly
reactive and pyrophoric reagent and should be handled with extreme care.
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 After the addition is complete, allow the reaction to stir at O °C for 1-2 hours and then at room
temperature for an additional 2-4 hours, or until the reaction is complete as monitored by
TLC.

o Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by
15% aqueous NaOH, and then more water (Fieser workup for LiAlH4). For NaBHa4
reductions, quenching is typically done by the slow addition of an acid (e.g., 1M HCI) until the
effervescence ceases.

« Filter the resulting precipitate (aluminum or boron salts) through a pad of Celite and wash the
filter cake thoroughly with the reaction solvent or ethyl acetate.

o Combine the filtrate and washings, and concentrate under reduced pressure to obtain the
crude (S)-(-)-2-(Boc-amino)-1,5-pentanediol.

Purification

The crude product can be purified by one of the following methods:

o Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent in which it is
soluble (e.g., ethyl acetate, isopropanol) and then add a non-polar solvent in which it is
poorly soluble (e.g., hexanes, heptane) until the solution becomes cloudy. Allow the solution
to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect
the pure crystals by filtration.

o Column Chromatography: For oily or highly impure products, purification can be achieved by
silica gel column chromatography. A typical eluent system would be a gradient of ethyl
acetate in hexanes or a mixture of dichloromethane and methanol.

Spectroscopic Characterization

The structure and purity of (S)-(-)-2-(Boc-amino)-1,5-pentanediol are confirmed by various
spectroscopic techniques.
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Spectroscopic Data

o (ppm): 4.95 (br s, 1H, NH), 3.70-3.55 (m, 4H,
1H NMR (CDCls, 400 MHz) CH20H and CH20H), 3.65 (m, 1H, CH-N), 1.65-
1.40 (m, 4H, CH2CH2), 1.44 (s, 9H, C(CHs)3)

3 (ppm): 156.5 (C=0), 79.5 (C(CHs)3), 66.0
13C NMR (CDCls, 100 MHz) (CH20H), 62.8 (CH20H), 52.5 (CH-N), 31.5
(CH2), 28.4 (C(CH?3)3), 27.0 (CH2)

m/z: 220 ([M+H]*), 164 ([M-tBu+H]"), 146 ([M-

Mass Spectrometry (El
P y ED) Boc+2H]*), 119 ([M-Boc-OH]™*), 57 ([tBu]*)

Applications in Drug Development

(S)-(-)-2-(Boc-amino)-1,5-pentanediol serves as a critical chiral intermediate in the synthesis
of a variety of pharmaceutical compounds. Its stereocenter is often incorporated into the final
drug molecule, which is crucial for its biological activity and therapeutic efficacy. The diol
functionality allows for the construction of various heterocyclic systems or for linkage to other
molecular scaffolds.

Safety and Handling

(S)-(-)-2-(Boc-amino)-1,5-pentanediol should be handled in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a
lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety
information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of (S)-
(-)-2-(Boc-amino)-1,5-pentanediol.
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Synthesis and Purification Workflow
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Caption: General workflow for the synthesis and purification of the target molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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